molecular formula C20H26N4O4 B4889838 N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline

N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline

Cat. No. B4889838
M. Wt: 386.4 g/mol
InChI Key: SCKPLTCLZBGLNT-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied due to its potential therapeutic applications in various neurological disorders, including anxiety, depression, and addiction.

Mechanism of Action

MPEP is a selective antagonist of the N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline receptor, which is a member of the metabotropic glutamate receptor family. This receptor is widely expressed in the central nervous system and is involved in various physiological processes, including synaptic plasticity, learning, and memory. MPEP binds to the allosteric site of the N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline receptor, which inhibits the receptor's activity and reduces the release of glutamate, a neurotransmitter that is involved in excitatory synaptic transmission.
Biochemical and Physiological Effects
MPEP has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been found to reduce anxiety-like behavior in animal models of anxiety and to improve depressive-like behavior in animal models of depression. MPEP has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, MPEP has been found to have neuroprotective effects in various neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPEP in lab experiments is its selectivity for the N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline receptor. This allows researchers to study the specific effects of inhibiting this receptor without affecting other receptors or neurotransmitters. However, one of the limitations of using MPEP is its poor solubility in water, which can make it difficult to administer in certain experiments. In addition, MPEP has a relatively short half-life, which can limit its effectiveness in certain studies.

Future Directions

There are several future directions for research on MPEP. One area of interest is the potential therapeutic applications of MPEP in various neurological disorders, including anxiety, depression, and addiction. Another area of interest is the neuroprotective effects of MPEP in various neurodegenerative diseases. In addition, future research could focus on improving the solubility and half-life of MPEP to enhance its effectiveness in lab experiments and potential clinical applications.

Synthesis Methods

MPEP can be synthesized using a multistep process that involves the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate product is then reacted with 5-(4-methyl-1-piperazinyl)-2-nitrobenzoyl chloride to form MPEP. The final product is purified by recrystallization.

Scientific Research Applications

MPEP has been extensively studied in preclinical and clinical research due to its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. MPEP has also been found to reduce drug-seeking behavior in animal models of addiction. In addition, MPEP has been studied for its potential neuroprotective effects in various neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-22-10-12-23(13-11-22)16-3-8-20(24(25)26)19(15-16)21-9-14-28-18-6-4-17(27-2)5-7-18/h3-8,15,21H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKPLTCLZBGLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline

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